![molecular formula C13H11ClN2O4 B12644881 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is an organic compound that features a pyridinone core linked to a chloronitrophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-5-nitrophenol intermediate, which is then reacted with 2-bromoethylamine to form the 2-(2-chloro-5-nitrophenoxy)ethylamine. This intermediate is subsequently condensed with 2-pyridone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The pyridinone ring can undergo oxidation to form N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Pyridinone N-oxides.
Scientific Research Applications
1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(2-Chloro-5-nitrophenoxy)acetamide
- 2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido
Comparison: 1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one is unique due to its pyridinone core, which provides additional sites for hydrogen bonding and electronic interactions compared to similar compounds. This uniqueness enhances its potential as a versatile scaffold in drug design and materials science.
Properties
Molecular Formula |
C13H11ClN2O4 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H11ClN2O4/c14-11-5-4-10(16(18)19)9-12(11)20-8-7-15-6-2-1-3-13(15)17/h1-6,9H,7-8H2 |
InChI Key |
QGQCZTMRBCBZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


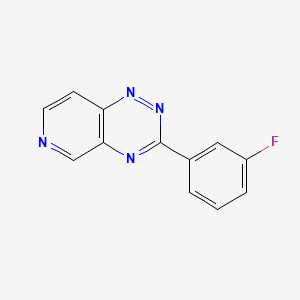
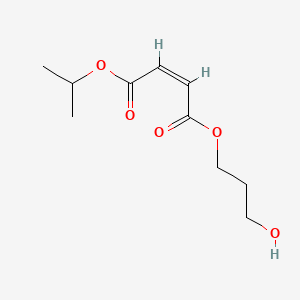

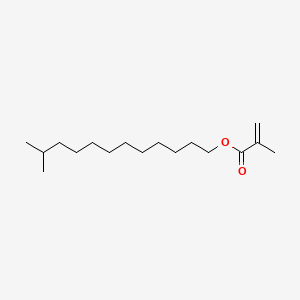

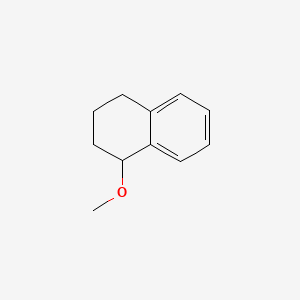
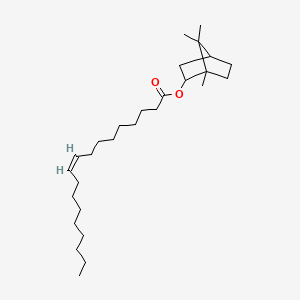

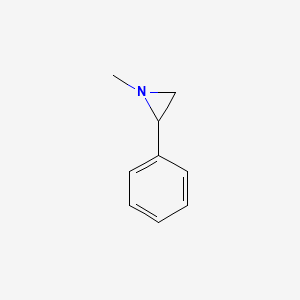


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
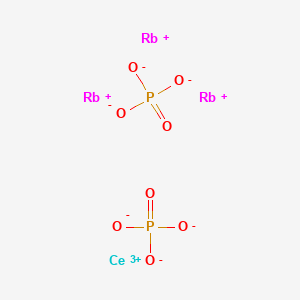
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
